molecular formula C5H6N2O3 B6230603 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 178316-79-5

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6230603
CAS No.: 178316-79-5
M. Wt: 142.1
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Description

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as transition metals or acidic conditions to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve multi-step processes starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrazole ketones, while reduction of the carboxylic acid group can produce pyrazole alcohols .

Scientific Research Applications

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-4-carboxylic acid
  • 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the pyrazole ring. This dual functionality allows for diverse chemical reactivity and potential for forming various derivatives with distinct biological activities .

Properties

CAS No.

178316-79-5

Molecular Formula

C5H6N2O3

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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